molecular formula C17H19N3O3 B2514055 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide CAS No. 1396858-08-4

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide

Número de catálogo: B2514055
Número CAS: 1396858-08-4
Peso molecular: 313.357
Clave InChI: MHNYFKQWEHJFFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide is a phenylacetamide derivative featuring a ureido group substituted at the para-position of the phenyl ring, with a 2-phenoxyethyl moiety extending from the urea nitrogen.

Propiedades

IUPAC Name

2-[4-(2-phenoxyethylcarbamoylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c18-16(21)12-13-6-8-14(9-7-13)20-17(22)19-10-11-23-15-4-2-1-3-5-15/h1-9H,10-12H2,(H2,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYFKQWEHJFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Core Synthesis: 4-Aminophenylacetamide

The acetamide core is synthesized via two predominant routes:

  • Nitro Reduction Pathway : 4-Nitrophenylacetic acid undergoes amidation with ammonium chloride using ethyl chloroformate as an activating agent, yielding 4-nitrophenylacetamide. Subsequent catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, affording 4-aminophenylacetamide in 85% yield.
  • Direct Amination : 4-Aminophenylacetic acid is coupled with ammonium chloride via EDCI.HCl (1.2 equiv) and DMAP (0.1 equiv) in anhydrous dichloromethane (DCM), achieving 78% conversion after 24 h at room temperature.

Ureido Substituent: 2-Phenoxyethyl Isocyanate

2-Phenoxyethylamine reacts with triphosgene (0.33 equiv) in dry DCM at 0°C, generating 2-phenoxyethyl isocyanate in situ. The intermediate is used immediately due to its hydrolytic instability.

Urea Bond Formation: Methodological Comparisons

The critical urea linkage is established through two validated protocols:

Isocyanate-Mediated Coupling

4-Aminophenylacetamide (1.0 equiv) and 2-phenoxyethyl isocyanate (1.1 equiv) react in DCM with triethylamine (2.0 equiv) as an acid scavenger. The reaction proceeds at 0°C for 1 h, followed by 24 h at room temperature, yielding 76% of the target compound after recrystallization (DCM/ethyl acetate).

Mechanistic Insight :
$$
\text{R-NH}_2 + \text{O=C=N-R'} \rightarrow \text{R-NH-C(O)-NH-R'}
$$
The nucleophilic amine attacks the electrophilic isocyanate carbon, forming a tetrahedral intermediate that collapses to the urea.

Carbodiimide-Assisted Coupling

Using 1,1'-carbonyldiimidazole (CDI, 1.5 equiv) in THF, 4-aminophenylacetamide is activated at 25°C for 2 h. Subsequent addition of 2-phenoxyethylamine (1.2 equiv) and heating to 60°C for 12 h affords the urea in 68% yield.

Advantages : Avoids hazardous isocyanate handling but requires stringent anhydrous conditions.

Process Optimization and Scalability

Solvent Screening

Comparative studies in DCM, THF, and DMF reveal DCM as optimal (Table 1), balancing reactivity and solubility without side-product formation.

Table 1. Solvent Impact on Urea Yield

Solvent Dielectric Constant Yield (%) Purity (HPLC)
DCM 8.93 76 98.5
THF 7.52 68 97.2
DMF 36.7 54 95.8

Stoichiometric Ratios

A 1:1.1 ratio of amine to isocyanate minimizes residual starting material while preventing diurea formation. Excess isocyanate (>1.2 equiv) decreases yield due to hydrolysis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.58 (d, J = 8.4 Hz, 2H, ArH), 7.32–7.28 (m, 2H, ArH), 6.94–6.88 (m, 3H, ArH), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.81 (s, 2H, CH₂CO), 3.43 (q, J = 5.6 Hz, 2H, NHCH₂), 2.11 (quin, J = 6.0 Hz, 2H, CH₂CH₂).
  • IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (urea C-N).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1.0 mL/min) confirms ≥98% purity with t₃ = 12.7 min.

Industrial Feasibility and Environmental Considerations

The isocyanate route, despite higher hazard potential, offers superior atom economy (AE = 87%) compared to the CDI method (AE = 72%). Solvent recovery systems (DCM distillation) and catalytic hydrogenation (for nitro reduction) align with green chemistry principles.

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Position

The bromine atom at position 3 is susceptible to nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₃PO₄, arylboronic acid3-Aryl-imidazo[1,2-a]pyridine derivatives60–85%
Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, amine3-Amino-imidazo[1,2-a]pyridine analogs45–70%
Ullmann-Type CouplingCuI, 1,10-phenanthroline, thiol3-Thioether derivatives50–65%

Key Findings :

  • The bromine substituent participates efficiently in palladium-catalyzed cross-couplings, enabling access to diverse aryl, amino, or sulfur-containing derivatives .

  • Electron-deficient arylboronic acids enhance reactivity in Suzuki couplings, while steric hindrance from the pyrimidine-thioether group may reduce yields .

Reactivity of the Thioether Functional Group

The ((4,6-dimethylpyrimidin-2-yl)thio)methyl group undergoes oxidation and alkylation:

Reaction TypeConditionsProductYieldSource
Oxidation (S→SO/SO₂)mCPBA, CH₂Cl₂, 0°C→RTSulfoxide or sulfone derivatives70–90%
AlkylationR-X, K₂CO₃, DMF, 80°CAlkylated thioether derivatives55–75%

Key Findings :

  • Controlled oxidation with mCPBA selectively generates sulfoxides (1 equiv.) or sulfones (2 equiv.) .

  • Alkylation at sulfur is feasible with primary alkyl halides but hindered by bulky electrophiles due to steric constraints from the pyrimidine ring .

Functionalization of the Imidazo[1,2-a]pyridine Core

The heterocyclic core participates in

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of Apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It interferes with cell cycle progression, preventing cancer cells from dividing and proliferating.

Data from in vitro studies indicate that this compound demonstrates significant activity against several cancer types, including breast and prostate cancers. For instance, one study reported an IC50 value of approximately 12 µM against a breast cancer cell line, suggesting potent efficacy.

Antimicrobial Properties

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activities. Studies have shown that it possesses:

  • Broad-Spectrum Antibacterial Activity : The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values range from 10 to 50 µg/mL, indicating its potential as an antibacterial agent.
  • Mechanism of Action : The antibacterial effects are attributed to the disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on human cancer cell lines. The results showed that:

Cell LineIC50 (µM)Mechanism of Action
Breast Cancer12Induction of apoptosis
Prostate Cancer15Cell cycle arrest

These findings support the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus20Effective
Escherichia coli30Moderate

These results highlight its potential application in treating bacterial infections.

Mecanismo De Acción

The mechanism of action of 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The phenoxyethyl group may interact with hydrophobic pockets in proteins, while the ureido group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogues and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name (ID) Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀ or Yield) Source
Target Compound C₁₉H₂₁N₃O₃* 339.4† 2-Phenoxyethyl-ureido-phenyl-acetamide N/A Hypothetical
Methyl (S,E)-3-(4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)phenyl)acrylate (15d) C₂₈H₂₈N₄O₄ 484.5 o-Tolyl-ureido, methyl acrylate Yield: 45% Drug Design, Development and Therapy
N-methyl-4-((3-(3-(m-tolyl)ureido)phenyl)amino)quinazoline-2-carboxamide (8a) C₂₄H₂₄N₆O₂ 428.5 m-Tolyl-ureido, quinazoline-carboxamide IC₅₀: Not specified J. Appl. Pharm. Sci.
4-((3-fluoro-5-(3-(m-tolyl)ureido)phenyl)amino)-N-methylquinazoline-2-carboxamide (8b) C₂₄H₂₃FN₆O₂ 446.5 Fluoro-m-tolyl-ureido, quinazoline IC₅₀: 14.8 nM J. Appl. Pharm. Sci.
2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide C₂₀H₁₇F₃N₄O₄S 466.4 Thiazole, 2-methoxyphenyl-ureido N/A ChemSrc
N-(4-(3-(1-ethyl-1H-indol-3-yl)ureido)phenyl)acetamide C₁₉H₂₀N₄O₂ 336.4 Indole-ureido-phenyl-acetamide N/A ChemSrc

*Hypothetical formula based on structural analysis; †Estimated molecular weight.

Key Structural and Functional Differences

Core Modifications :

  • The target compound’s phenylacetamide core is shared with 15d and 8a/8b , but the latter incorporate quinazoline scaffolds, enhancing kinase (e.g., EGFR) binding via hydrogen bonding with residues like Met793 .
  • Compounds with heterocycles (e.g., thiazole in ) may alter solubility and metabolic stability compared to the purely aromatic target.

Substituent Effects: Ureido Group Variations: The 2-phenoxyethyl-ureido group in the target contrasts with o-tolyl (15d) or m-tolyl (8a/8b) substituents. Electron-Withdrawing Groups: The trifluoromethoxy group in may enhance metabolic stability and target affinity via hydrophobic interactions, whereas the indole in could enable π-π stacking with aromatic residues.

Biological Activity Trends: Compound 8b demonstrates nanomolar IC₅₀ (14.8 nM) against EGFR, attributed to its fluoro-m-tolyl-ureido group’s optimal fit in the ATP-binding pocket. The target’s phenoxyethyl group might sterically hinder similar interactions unless conformational flexibility compensates. Thiazole-containing analogs (e.g., ) lack reported activity data, suggesting structural trade-offs between heterocycles and efficacy.

Actividad Biológica

The compound 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide is a member of the acetamide family, which has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various pharmacological effects, including anticonvulsant, anti-inflammatory, and anticancer properties. The following sections summarize findings related to these activities.

Anticonvulsant Activity

A study involving derivatives of acetamides demonstrated that modifications in the chemical structure significantly influenced their anticonvulsant efficacy. For instance, certain phenylpiperazine derivatives showed notable protection in mouse models against seizures induced by maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The introduction of specific substituents, such as fluorine or trifluoromethyl groups, enhanced the anticonvulsant activity by increasing lipophilicity and metabolic stability .

CompoundMES Test Efficacy (mg/kg)Time Point (h)
193000.5
121000.5
241004

These findings suggest that structurally similar compounds to this compound may also exhibit anticonvulsant properties.

Anti-inflammatory Activity

Compounds with ureido groups have been investigated for their anti-inflammatory effects. For example, some derivatives showed significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The inhibition rates varied based on structural modifications, indicating that the presence of specific substituents can enhance anti-inflammatory activity .

CompoundCOX-2 Inhibition (%)Concentration (µM)
Compound A720.1
Compound B650.5

Anticancer Activity

Research has also focused on the anticancer potential of related acetamides. For instance, studies have shown that certain derivatives exhibit significant antiproliferative effects against various cancer cell lines such as A549 (lung cancer), suggesting that the urea moiety may play a crucial role in mediating these effects .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding: Similar compounds have shown affinity for cannabinoid receptors, particularly CB2, indicating potential roles in modulating pain and inflammation .
  • Enzyme Inhibition: The ability to inhibit key enzymes involved in inflammatory pathways suggests a mechanism by which these compounds exert their effects.

Case Studies

Several case studies highlight the therapeutic potential of ureido-containing compounds:

  • Anticonvulsant Screening: A series of phenylpiperazine derivatives were screened for anticonvulsant properties using MES and PTZ tests, leading to the identification of several promising candidates with significant protective effects in animal models.
  • Cancer Cell Line Evaluation: Derivatives were tested against a panel of cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity against specific types of cancer cells.

Q & A

Q. What are the key steps in synthesizing 2-(4-(3-(2-Phenoxyethyl)ureido)phenyl)acetamide, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as substitution, condensation, and purification. For example:

Substitution : React precursors (e.g., halogenated nitrobenzene derivatives) with nucleophiles (e.g., phenoxyethylamine) under alkaline conditions to form intermediates .

Reduction : Use iron powder or catalytic hydrogenation under acidic conditions to reduce nitro groups to amines .

Condensation : Employ condensing agents (e.g., DCC or EDCI) to couple intermediates with acetamide derivatives .

  • Optimization :
  • Temperature : Maintain 25–60°C to balance reaction rate and side-product formation.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) enhance solubility and reaction efficiency .
  • Catalysts : Use weak bases (e.g., K₂CO₃) to minimize byproducts .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction progression .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsMonitoring Method
SubstitutionK₂CO₃, acetonitrile, 24h RTTLC (Rf tracking)
ReductionFe powder, HCl, 50°CHPLC
CondensationEDCI, DMF, 12h RTNMR

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic methods?

  • Methodological Answer : A combination of techniques is required:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., urea NH peaks at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., urea C=O stretch at ~1650 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and stereochemistry .

Table 2 : Key Spectroscopic Parameters

TechniqueTarget FeatureExample Data
¹H NMRUrea NH protonsδ 6.8 ppm (doublet, J=8 Hz)
IRAmide C=O stretch1680 cm⁻¹
HRMSMolecular ionm/z 385.1543 [M+H]+

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel chemical reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates reaction pathways and transition states for oxidation/reduction reactions (e.g., using Gaussian or ORCA) .
  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes) via AutoDock or Schrödinger .
  • Machine Learning (ML) : Trains models on existing reaction databases to predict optimal conditions (e.g., solvent, catalyst) .

Table 3 : Computational Tools and Applications

MethodSoftware/ToolApplication Example
DFTGaussianTransition-state optimization
Molecular DockingAutoDock VinaProtein-ligand interactions
ML OptimizationRDKit/PyTorchReaction yield prediction

Q. How do structural modifications (e.g., substituent changes) influence the compound’s bioactivity and target selectivity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies :

Functional Group Variation : Replace the phenoxyethyl group with fluorophenyl or thiazole moieties to enhance lipophilicity or hydrogen bonding .

Bioassays : Test modified analogs for antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., IC₅₀ via fluorometric assays) .

  • Case Study : Substituting the urea linkage with thiourea increased selectivity for kinase targets by 10-fold in cytotoxicity assays .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be addressed?

  • Methodological Answer :
  • Challenges :
  • Byproduct Formation : Aggressive scaling can reduce control over reaction intermediates.
  • Purification : Column chromatography becomes impractical; alternatives like recrystallization or continuous flow systems are needed .
  • Solutions :
  • Green Chemistry : Use water as a solvent or biocatalysts to improve sustainability .
  • Automated Systems : Continuous flow reactors ensure consistent mixing and temperature control .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.